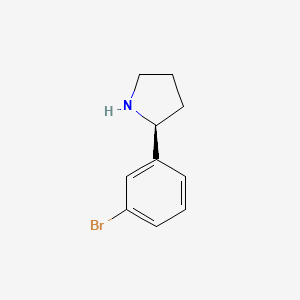

(2S)-2-(3-bromophenyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-(3-bromophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.117. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cholinesterase Inhibition for Alzheimer's Research

A significant application of related compounds to (2S)-2-(3-bromophenyl)pyrrolidine is in the development of cholinesterase inhibitors, a therapeutic strategy for Alzheimer's disease. Research demonstrates that proline-based carbamates, bearing structural similarity, exhibit moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have shown potential for selectivity towards BChE over AChE, a promising feature for Alzheimer’s disease treatment, suggesting the structural framework of this compound could be valuable in designing new therapeutic agents (Pizova et al., 2017).

Antioxidant and Anticholinergic Activities

Another research avenue explores the synthesis of biologically active bromophenols and their derivatives, showing significant antioxidant activities. These compounds, structurally related to this compound, also demonstrated potent inhibitory effects against cholinergic enzymes, highlighting their potential in treating oxidative stress-related diseases and cholinergic system dysfunctions (Rezai et al., 2018).

Molecular Structure and Crystallography

The study of molecular structures and crystallography of compounds like this compound provides insights into their chemical behavior and interaction patterns. For instance, research on similar bromophenyl-substituted pyrrolidine derivatives emphasizes the importance of their conformational analysis in understanding their reactivity and interaction capabilities in the crystal state, which is crucial for the design of materials and drugs (Nirmala et al., 2009).

Asymmetric Synthesis and Antithrombin Activity

Asymmetric synthesis of pyrrolidine derivatives with potential antithrombin activity is another notable application. These studies provide a framework for the synthesis of enantiomerically pure compounds, which are crucial for developing selective therapeutic agents. Such research demonstrates the broader applicability of the this compound scaffold in creating biologically active molecules with specific stereochemical configurations (Ayan et al., 2013).

Anticonvulsant Activity

Investigations into the anticonvulsant activity of N-Mannich bases derived from bromophenyl-pyrrolidine diones reveal the potential of such compounds in epilepsy treatment. These studies highlight the therapeutic relevance of bromophenyl-pyrrolidine derivatives in modulating neurological activity and offer a promising avenue for developing new antiepileptic drugs (Obniska et al., 2012).

Safety and Hazards

The safety data sheet for pyrrolidine, a related compound, indicates that it is highly flammable and causes severe skin burns and eye damage . It is harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

(2S)-2-(3-bromophenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRVFEHVSIYTIO-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2507246.png)

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2507248.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2507249.png)

![11-(4-Ethylphenyl)-9-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione; propan-2-ol](/img/structure/B2507261.png)